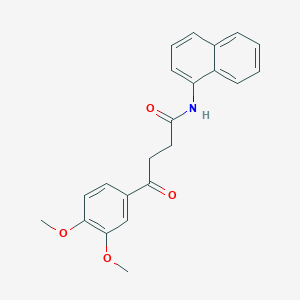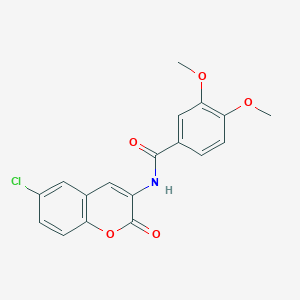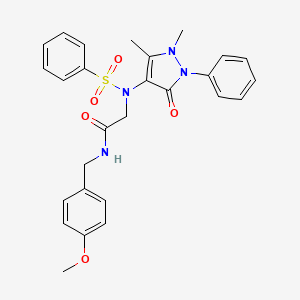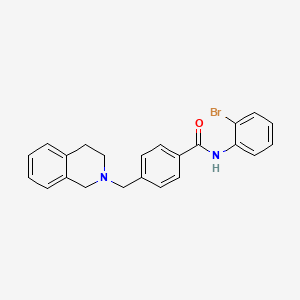
4-(3,4-dimethoxyphenyl)-N-1-naphthyl-4-oxobutanamide
説明
4-(3,4-dimethoxyphenyl)-N-1-naphthyl-4-oxobutanamide, also known as DIMEB, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. DIMEB belongs to the family of naphthyl-4-oxobutanamides, which are known to exhibit anti-inflammatory and analgesic effects.
作用機序
The mechanism of action of 4-(3,4-dimethoxyphenyl)-N-1-naphthyl-4-oxobutanamide involves the inhibition of the NF-κB signaling pathway, which is responsible for the production of pro-inflammatory cytokines and chemokines. This compound also inhibits the expression of pain-related genes by reducing the activity of the c-Jun N-terminal kinase (JNK) pathway. Additionally, this compound has been shown to have antioxidant properties by reducing the production of reactive oxygen species (ROS).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound also reduces the expression of pain-related genes such as c-Fos and substance P. Moreover, this compound has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
実験室実験の利点と制限
4-(3,4-dimethoxyphenyl)-N-1-naphthyl-4-oxobutanamide has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the laboratory. This compound also exhibits potent anti-inflammatory and analgesic effects, which make it an ideal candidate for studying the mechanisms of inflammation and pain. However, there are some limitations to using this compound in lab experiments. It is a relatively new compound, and its safety profile has not been fully established. Moreover, this compound has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
将来の方向性
There are several future directions for research on 4-(3,4-dimethoxyphenyl)-N-1-naphthyl-4-oxobutanamide. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to have neuroprotective effects in vitro, and further studies are needed to investigate its potential therapeutic use in vivo. Another potential application is in the treatment of chronic pain. This compound has been shown to have analgesic effects in animal models, and further studies are needed to investigate its potential use in humans. Additionally, this compound could be used as a research tool to study the mechanisms of inflammation and pain. Further research is needed to fully understand the safety and pharmacokinetic properties of this compound.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic compound that has potential therapeutic properties. It exhibits anti-inflammatory, analgesic, and neuroprotective effects and has been studied for its potential use in the treatment of various diseases. This compound inhibits the NF-κB and JNK signaling pathways and reduces the expression of pain-related genes. Although this compound has several advantages as a research tool, further studies are needed to fully understand its safety and pharmacokinetic properties.
科学的研究の応用
4-(3,4-dimethoxyphenyl)-N-1-naphthyl-4-oxobutanamide has been studied for its potential therapeutic properties in various scientific research applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to have analgesic properties by reducing the expression of pain-related genes. Moreover, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
4-(3,4-dimethoxyphenyl)-N-naphthalen-1-yl-4-oxobutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c1-26-20-12-10-16(14-21(20)27-2)19(24)11-13-22(25)23-18-9-5-7-15-6-3-4-8-17(15)18/h3-10,12,14H,11,13H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWGRWJPCLMPJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CCC(=O)NC2=CC=CC3=CC=CC=C32)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-benzyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B3480201.png)

![4-chloro-N,N-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-9-amine](/img/structure/B3480223.png)
![4-anilino-2-[(4-chlorobenzyl)thio]nicotinonitrile](/img/structure/B3480225.png)
![(4-chlorophenyl)[5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1-benzofuran-3-yl]methanone](/img/structure/B3480231.png)
![3-methoxy-5,6,9,10,11,12,13,16-octahydro-8H-cyclohepta[4'',5'']thieno[2'',3'':4',5']pyrimido[1',2':1,2]pyrido[3,4-b]indol-8-one](/img/structure/B3480232.png)
![N-benzyl-2-methyl-11-oxo-5,6,7,8,9,11-hexahydrothieno[3',2':4,5]pyrimido[1,2-a]azepine-3-carboxamide](/img/structure/B3480238.png)

![2-(3-ethoxy-4-hydroxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3480247.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B3480253.png)

![1-benzyl-4-{[(4-chlorobenzyl)thio]acetyl}piperazine](/img/structure/B3480275.png)
![2-{4-[(4-benzyl-1-piperazinyl)carbonyl]benzyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3480283.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B3480291.png)
